molecular formula C14H21N3O4S B5368343 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No. B5368343
M. Wt: 327.40 g/mol
InChI Key: WHOLJKFSYACVCF-UHFFFAOYSA-N
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Description

4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). It belongs to the class of benzamide-based HDAC inhibitors and has been extensively studied for its potential applications in cancer therapy.

Scientific Research Applications

MS-275 has been extensively studied for its potential applications in cancer therapy. 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 has been shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

Mechanism of Action

MS-275 exerts its anticancer effects by inhibiting the activity of 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a key role in the regulation of gene expression, and this compound inhibitors such as MS-275 can alter the expression of genes involved in cell cycle regulation, differentiation, and apoptosis. MS-275 specifically targets 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide1 and 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide3, which are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, MS-275 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to modulate the immune response. MS-275 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MS-275 is its selectivity for 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide1 and 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide3, which reduces the risk of off-target effects. MS-275 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, MS-275 has some limitations for lab experiments, including its relatively low solubility and the need for high concentrations to achieve maximal effects.

Future Directions

For research could include the development of more potent and selective 4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. MS-275 may also have potential applications in other diseases, such as neurodegenerative diseases and inflammatory disorders. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of MS-275 involves a series of chemical reactions, starting with the condensation of 4-aminobenzoic acid with 2-(4-morpholinyl)ethylamine to form 4-(2-(4-morpholinyl)ethylamino)benzoic acid. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield MS-275. The synthesis of MS-275 has been optimized to achieve high yields and purity.

properties

IUPAC Name

4-(methanesulfonamido)-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-22(19,20)16-13-4-2-12(3-5-13)14(18)15-6-7-17-8-10-21-11-9-17/h2-5,16H,6-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOLJKFSYACVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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